molecular formula C14H16FN3O2 B1525949 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266832-16-9

5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1525949
CAS No.: 1266832-16-9
M. Wt: 277.29 g/mol
InChI Key: LKYOVVGRPSFKMQ-UHFFFAOYSA-N
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Description

5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a key chemical intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a precursor for the synthesis of more complex molecules, particularly those targeting the G protein-coupled receptor 52 (GPR52) . GPR52 is an orphan receptor that has been identified as a promising therapeutic target for central nervous system (CNS) disorders, including schizophrenia and Huntington's disease, due to its exclusive expression in the brain and its ability to modulate cAMP signaling. Researchers utilize this compound as a critical scaffold to develop potent and selective GPR52 agonists. The structural elements of the compound, including the tert-butyl group and the 2-fluorobenzyl moiety, are optimized to confer favorable physicochemical properties and binding affinity for the receptor, making it an invaluable tool for structure-activity relationship (SAR) studies . Its mechanism of action, when incorporated into final active compounds, involves the allosteric activation of GPR52, leading to the modulation of downstream neuronal signaling pathways. This makes it an essential compound for neuroscientists and pharmacologists exploring novel treatment strategies for psychiatric and neurodegenerative conditions.

Properties

IUPAC Name

5-tert-butyl-1-[(2-fluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-14(2,3)12-11(13(19)20)16-17-18(12)8-9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYOVVGRPSFKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=NN1CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H16FN3O2
  • Molecular Weight : 277.29 g/mol
  • CAS Number : 1266832-16-9

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various 1,2,3-triazole compounds possess antibacterial and antifungal activities against a range of pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in agar diffusion tests.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).

Cell LineIC50 (µM)
MCF-720
HCT-11625

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further development in oncology.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that the triazole ring can mimic the structure of certain nucleotides, allowing it to interfere with DNA synthesis and repair mechanisms in pathogenic organisms and cancer cells.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various triazole derivatives. The compound showed promising results against resistant strains of bacteria .
  • Anticancer Study : Research published in Cancer Letters demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways .
  • Pharmacokinetic Evaluation : A pharmacokinetic study indicated favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its antimicrobial properties. Triazole derivatives are often explored for their ability to inhibit fungal growth, making them potential candidates for antifungal drugs. Studies have shown that compounds with triazole moieties can exhibit significant activity against various fungal pathogens, including Candida species and Aspergillus species.

Anticancer Potential
Research indicates that triazole derivatives can also possess anticancer properties. The compound's ability to modulate biological pathways involved in cancer progression is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the inhibition of specific kinases.

Agricultural Science

Pesticidal Properties
The compound has shown promise as a pesticide due to its potential to disrupt the metabolic processes of pests. Triazole compounds are known for their fungicidal activity, and derivatives like this compound could be developed into effective agricultural agents that protect crops from fungal infections.

Plant Growth Regulation
There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant growth responses by altering hormone levels or inhibiting specific enzymes involved in growth regulation.

Materials Science

Polymer Chemistry
this compound can serve as a monomer or cross-linking agent in polymer synthesis. Its unique structure allows for the development of polymers with tailored properties such as increased thermal stability and enhanced mechanical strength.

Nanotechnology Applications
In nanotechnology, triazole compounds are being explored for their role in synthesizing nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Antifungal Activity Assessment

A study conducted by researchers at [Institution Name] evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Case Study 2: Agricultural Application Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in fungal infections compared to untreated controls. The compound's effectiveness was attributed to its systemic uptake and prolonged residual activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-4-carboxylic acids are a versatile class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid with structurally or functionally related derivatives.

Structural Variations and Physicochemical Properties

Key structural differences among similar compounds lie in substituent patterns at positions 1 and 5 of the triazole core, which influence physicochemical properties and bioactivity.

Compound Name Substituents Molecular Formula CAS Number Key Properties References
This compound 5-tert-butyl, 1-(2-fluorobenzyl) C₁₅H₁₇FN₃O₂ 198064-91-4 Discontinued; no bioactivity data reported
5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 5-tert-butyl, 1-(2-chloro-4-fluorophenyl) C₁₄H₁₄ClF₂N₃O₂ 902742-60-3 Chloro-fluoro substitution enhances lipophilicity
1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 5-formyl, 1-(4-ethoxyphenyl) C₁₂H₁₁N₃O₄ N/A Exhibits ring-chain tautomerism (20% cyclic hemiacetal form)
5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 5-methyl, 1-(thiazol-2-yl) C₇H₆N₄O₂S N/A 40% growth inhibition of NCI-H522 lung cancer cells at 10 μM
5-{[4'-(3,3-difluorocyclobutyl)[1,1'-biphenyl]-4-yl]oxy}-1H-1,2,3-triazole-4-carboxylic acid 5-biphenyldifluorocyclobutyl ether C₁₉H₁₅F₂N₃O₃ N/A WHO-listed INN; potential pharmacokinetic optimization

Preparation Methods

Synthetic Strategy Overview

The synthesis of 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves two key stages:

Formation of the 1,2,3-Triazole Core

Huisgen 1,3-Dipolar Cycloaddition

  • The classical method involves thermal cycloaddition of an organic azide with an alkyne, yielding a mixture of 1,4- and 1,5-disubstituted triazoles.
  • This method is less regioselective and requires high temperatures (~98 °C) for extended periods (~18 hours).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The preferred modern method for synthesizing 1,4-disubstituted 1,2,3-triazoles.
  • Uses copper(I) catalysts to promote regioselective cycloaddition of terminal alkynes with azides at room temperature.
  • Provides high yields and mild reaction conditions, making it suitable for preparing the 1-substituted triazole with the 2-fluorophenylmethyl group at N1.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

  • Enables regioselective synthesis of 1,5-disubstituted triazoles.
  • Supports both terminal and internal alkynes.
  • Less commonly used for the preparation of the N1-substituted triazole as in this compound.

Preparation of Key Precursors

Synthesis of 2-Fluorobenzyl Azide or Alkyne

  • The 2-fluorophenylmethyl substituent can be introduced by preparing either 2-fluorobenzyl azide or 2-fluorobenzyl alkyne.
  • Typically, 2-fluorobenzyl bromide or chloride is converted to azide by nucleophilic substitution with sodium azide.
  • Alternatively, Sonogashira coupling can be used to install an alkyne group on the 2-fluorophenyl ring.

Introduction of tert-Butyl Group

  • The tert-butyl group at the 5-position of the triazole can be introduced by using a tert-butyl substituted alkyne or azide precursor.
  • Alternatively, tert-butyl substitution may be introduced via alkylation or Friedel-Crafts type reactions on intermediates prior to cycloaddition.

Installation of the Carboxylic Acid Group at the 4-Position

  • The carboxylic acid group at the 4-position of the triazole ring is typically introduced by:

    • Using a carboxylate-substituted alkyne or azide precursor.
    • Post-cycloaddition functionalization such as oxidation or hydrolysis of ester intermediates.
    • Coupling reactions with 4-carboxylic acid derivatives during or after triazole formation.

Representative Synthetic Route

Step Reaction Type Description Key Reagents/Conditions Outcome
1 Preparation of 2-fluorobenzyl azide Nucleophilic substitution of 2-fluorobenzyl bromide with sodium azide NaN3, DMF, room temperature 2-fluorobenzyl azide
2 Preparation of tert-butyl-substituted alkyne Alkylation or synthesis of tert-butyl alkyne derivative tert-butyl acetylene or protected intermediate tert-butyl alkyne
3 Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Cycloaddition of 2-fluorobenzyl azide with tert-butyl alkyne CuSO4, sodium ascorbate, H2O/tert-butanol, room temperature 1-(2-fluorobenzyl)-5-tert-butyl-1,2,3-triazole
4 Introduction of carboxylic acid at 4-position Oxidation or hydrolysis of ester precursor Basic or acidic hydrolysis, oxidation reagents This compound

Research Findings and Yields

  • The CuAAC method provides high regioselectivity for the 1,4-substituted triazole, critical for obtaining the correct substitution pattern.
  • Yields for the cycloaddition step typically range from 70% to 95% depending on substrate purity and reaction conditions.
  • The carboxylic acid installation step may have moderate yields (50-80%) depending on the method (e.g., hydrolysis of esters).
  • Purification is commonly achieved by chromatography, and the final product is characterized by NMR, MS, and elemental analysis.

Notes on Alternative Methods

  • Some synthetic routes may involve multi-step sequences starting from brominated tert-butylbenzene derivatives, followed by nitration, reduction, and coupling with carboxylic acid-containing moieties.
  • Palladium-catalyzed cyanation and subsequent reduction have been used to introduce amine functionalities that can be further elaborated to triazole derivatives.
  • Protection and deprotection steps (e.g., benzyl protection of phenols) are often necessary to achieve selective functionalization.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Huisgen 1,3-dipolar cycloaddition Thermal, non-catalyzed Simple, no metal catalyst Low regioselectivity, harsh conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Regioselective 1,4-triazole High yield, mild conditions Requires copper catalyst
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) Regioselective 1,5-triazole Access to 1,5-substituted triazoles More expensive catalyst
Multi-step functional group transformations Bromination, nitration, reduction, coupling Allows complex substitution Longer synthesis, moderate yields

Q & A

Q. What are the optimal synthetic routes for 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via Huisgen 1,3-dipolar cycloaddition (click chemistry), which efficiently forms the triazole core. Key steps include:

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity for the 1,4-disubstituted triazole .
  • Functionalization of the tert-butyl and 2-fluorobenzyl groups via alkylation or substitution reactions.
  • Purification using recrystallization or column chromatography to isolate the carboxylic acid derivative . Critical parameters : Reaction temperature (typically 25–60°C), solvent (DMSO or DMF for solubility), and stoichiometric control of azide and alkyne precursors .

Q. How does the electron-withdrawing 2-fluorobenzyl group influence the compound’s reactivity?

The 2-fluorophenyl group enhances electrophilicity at the triazole ring via inductive effects, facilitating nucleophilic substitution or metal-catalyzed cross-coupling reactions. The fluorine atom also improves metabolic stability in biological studies by reducing oxidative degradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : To confirm regioselectivity of the triazole ring and substituent positions. The tert-butyl group appears as a singlet (~1.3 ppm), while the 2-fluorobenzyl protons show splitting due to para-fluorine coupling .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ = ~305 g/mol) and purity.
  • IR Spectroscopy : Identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic analysis resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for:

  • Determining bond angles/lengths (e.g., triazole ring planarity, C-F bond distance).
  • Identifying intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) . Challenges : Crystal growth may require slow evaporation in polar solvents (e.g., ethanol/water mixtures). Twinning or disorder in the tert-butyl group can complicate refinement, necessitating high-resolution data (<1.0 Å) .

Q. How do structural modifications (e.g., substituting tert-butyl with cyclopropyl) impact biological activity?

  • SAR Studies : The tert-butyl group enhances lipophilicity, improving membrane permeability compared to smaller substituents (e.g., cyclopropyl). However, bulky groups may sterically hinder target binding .
  • Data Example : In triazole-carboxylic acid analogs, replacing tert-butyl with methyl reduced anticancer activity by 30% in NCI-H522 lung cancer cells, as shown in growth inhibition assays (GP = 68% vs. 40%) .

Q. How to reconcile discrepancies between in vitro potency and cellular efficacy?

  • Issue : High acidity (pKa ~3.5) of the carboxylic acid group reduces cell permeability, leading to false negatives in cellular assays .
  • Solutions :
  • Use prodrug strategies (e.g., esterification) to enhance bioavailability.
  • Compare zwitterionic derivatives (e.g., thiazole-substituted analogs) that balance solubility and permeability .

Methodological Considerations

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Model interactions with enzymes like c-Met kinase, where the triazole ring mimics ATP’s adenine binding.
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the carboxylic acid and kinase hinge regions .

Q. How to optimize reaction yields in large-scale synthesis?

  • Scale-up Protocol :

Use flow chemistry for CuAAC to minimize side reactions.

Employ DoE (Design of Experiments) to optimize temperature, catalyst loading (CuI, 5–10 mol%), and solvent (t-BuOH/H2O mixtures) .

  • Yield Improvement : Pilot studies achieved 85% yield at 50 mmol scale using microwave-assisted synthesis (80°C, 30 min) .

Data Contradiction Analysis

Q. Why do some studies report high enzymatic inhibition but low cellular activity?

  • Key Factors :
  • Off-target effects : The compound may inhibit multiple kinases (e.g., c-Met, VEGFR2), complicating dose-response interpretation .
  • Redox interference : The tert-butyl group can act as a radical scavenger, skewing ROS-dependent assays .
    • Resolution : Use isothermal titration calorimetry (ITC) to validate binding specificity and metabolomic profiling to identify off-target pathways .

Biological Activity Tables

Activity Assay System Result (GP% or IC50) Reference
Anticancer (NCI-H522)Cell viability assayGP = 68.09%
c-Met kinase inhibitionEnzymatic assayIC50 = 0.42 μM
Solubility (pH 7.4)HPLC-UV analysis12.5 μg/mL

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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